molecular formula C25H23N3O3 B11296871 2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B11296871
M. Wt: 413.5 g/mol
InChI Key: PKDGJTPVEXOFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, an oxadiazole ring, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the coupling of the phenoxy and acetamide groups. Common reagents used in these reactions include acetic anhydride, dimethyl sulfate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The phenoxy and oxadiazole groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine.

    2-(3,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide: A related compound with similar structural features.

Uniqueness

2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C25H23N3O3/c1-16-8-11-19(12-9-16)24-27-25(31-28-24)21-6-4-5-7-22(21)26-23(29)15-30-20-13-10-17(2)18(3)14-20/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

PKDGJTPVEXOFPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)COC4=CC(=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.